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Introduction
ML162-yne is a potent, cell-permeable small molecule that has become an important tool for

studying the intricate processes of lipid peroxidation and a specific form of regulated cell death

known as ferroptosis. As a "click chemistry" probe, ML162-yne features a terminal alkyne

group, allowing for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via

copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property enables its use in a

variety of applications, including affinity-based protein profiling and visualization of target

engagement.

Historically, ML162 and its structural analog RSL3 were classified as direct, covalent inhibitors

of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that reduces lipid

hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of

lipid peroxidation and inhibiting ferroptosis. Consequently, ML162-yne has been widely used to

induce ferroptosis and to probe the function of the GPX4 pathway.

However, recent compelling evidence has challenged this paradigm. A 2023 study by Cheff et

al. demonstrated that ML162 and RSL3 do not directly inhibit purified GPX4 in vitro.[1][2]

Instead, these compounds were found to be efficient inhibitors of another key selenoenzyme,

Thioredoxin Reductase 1 (TXNRD1).[1][2] TXNRD1 is a central component of the thioredoxin

system, which runs parallel to the glutathione system in maintaining cellular redox

homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could
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indirectly induce a ferroptosis-like cell death. This paradigm shift necessitates a re-evaluation of

data from studies that have used ML162 and RSL3 as specific GPX4 inhibitors and highlights

the importance of considering off-target effects in experimental design and data interpretation.

This technical guide provides an in-depth overview of the role of ML162-yne in studying lipid

peroxidation, with a focus on its evolving mechanism of action, detailed experimental protocols,

and quantitative data.

Data Presentation
Quantitative Analysis of ML162 and RSL3 Activity
The following tables summarize key quantitative data related to the activity of ML162 and its

analog RSL3. It is important to note the evolving understanding of their primary targets when

interpreting this data.

Compound
Target
(Historical)

Target
(Recent
Evidence)

Cell Line IC50 Reference

ML162 GPX4 TXNRD1

HRAS G12V-

expressing

BJ fibroblasts

25 nM

ML162 GPX4 TXNRD1
Wild-type BJ

fibroblasts
578 nM

RSL3 GPX4 TXNRD1 A549 ~0.5 µM [3]

RSL3 GPX4 TXNRD1 H1975 150 nM [3]

Table 1: Comparative IC50 values of ML162 and RSL3 in various cell lines.
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Enzyme Compound ΔTagg (°C) Concentration Reference

TXNRD1 RSL3 +2.0 100 µM [3]

TXNRD1 ML162 +2.3 100 µM [3]

GPX4 RSL3 +0.1 100 µM [3]

GPX4 ML162 0.0 100 µM [3]

Table 2: Cellular Thermal Shift Assay (CETSA) data showing the change in aggregation

temperature (ΔTagg) of TXNRD1 and GPX4 upon treatment with RSL3 and ML162. A

significant positive shift indicates target engagement.
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Experimental Protocols
Affinity Pull-Down of ML162-yne Targets
This protocol describes the enrichment of proteins that covalently bind to ML162-yne, followed

by identification via mass spectrometry.

Materials:

ML162-yne

Cultured cells of interest
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO4), tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA), sodium ascorbate

Streptavidin-conjugated magnetic beads

Wash buffers (e.g., PBS with varying concentrations of SDS)

Elution buffer (e.g., SDS-PAGE sample buffer)

Equipment for sonication, centrifugation, and Western blotting

Mass spectrometer

Methodology:

Cell Treatment:

Plate cells and grow to 70-80% confluency.

Treat cells with the desired concentration of ML162-yne (e.g., 1-10 µM) or DMSO as a

vehicle control for a specified time (e.g., 1-4 hours).

Cell Lysis:

Wash cells with cold PBS.

Lyse cells in lysis buffer on ice.

Clarify the lysate by centrifugation.

Click Chemistry Reaction:

To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide,

CuSO4, THPTA, and freshly prepared sodium ascorbate.

Incubate the reaction for 1 hour at room temperature with gentle rotation.
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Affinity Purification:

Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at

4°C with rotation to capture biotinylated proteins.

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

Elution and Analysis:

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluate by SDS-PAGE and Western blotting to confirm the pull-down of known

or suspected targets.

For proteomic identification, perform in-gel or on-bead digestion of the eluted proteins with

trypsin, followed by LC-MS/MS analysis.

Detection of Lipid Peroxidation using C11-BODIPY
581/591
This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid

peroxidation in live cells.[1][4][5]

Materials:

C11-BODIPY 581/591 (stocked in DMSO)

Cultured cells of interest

ML162 or other treatment compounds

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

Fluorescence microscope or flow cytometer

Methodology:

Cell Seeding:
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Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow

cytometry) and allow them to adhere overnight.

Probe Loading:

Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at

37°C.[5]

Washing and Treatment:

Wash the cells twice with pre-warmed HBSS.

Add the desired treatments (e.g., ML162, RSL3, or vehicle control) in HBSS and incubate

for the desired time.

Imaging and Analysis:

Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence,

Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the

probe.[5]

Flow Cytometry: Harvest the cells, and analyze the fluorescence in the green and red

channels.

Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence

intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in

a cellular context.[6][3]

Materials:

Cultured cells of interest

ML162 or other treatment compounds
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PBS with protease inhibitors

Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

Thermal cycler or heating blocks

Centrifuge

Equipment for Western blotting

Methodology:

Cell Treatment:

Treat cultured cells with ML162 or a vehicle control for a specified time (e.g., 1 hour) at

37°C.

Heat Challenge:

Aliquot the cell suspension into PCR tubes for each temperature point.

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3

minutes, followed by a cooling step.[6]

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or another appropriate method.

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated

proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

Analysis:

Collect the supernatant (soluble fraction) and analyze the protein concentration.

Perform Western blotting on the soluble fractions to detect the target protein (e.g.,

TXNRD1 or GPX4).
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Quantify the band intensities at each temperature for both the treated and control

samples.

Plot the relative amount of soluble protein against temperature to generate melting curves.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target stabilization and engagement.

Conclusion
ML162-yne remains a valuable chemical probe for investigating lipid peroxidation and

ferroptosis. However, the recent discovery of TXNRD1 as a primary target of ML162

necessitates a critical re-evaluation of its use as a specific GPX4 inhibitor. Researchers and

drug development professionals should be mindful of the potential off-target effects of ML162

and its analogs and employ orthogonal approaches to validate their findings. The experimental

protocols detailed in this guide provide a framework for rigorously investigating the effects of

ML162-yne on cellular redox biology and lipid peroxidation, paving the way for a more nuanced

understanding of these critical processes in health and disease. The continued exploration of

the targets of ML162-yne through proteomic approaches will be essential to fully elucidate its

mechanism of action and its utility as a chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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